molecular formula C18H21NO3S B225362 2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B225362
M. Wt: 331.4 g/mol
InChI Key: CPLYIMAIJPZNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, also known as EMIQ, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. EMIQ belongs to the class of tetrahydroisoquinoline derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that its pharmacological effects may be due to its ability to scavenge free radicals and inhibit inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can reduce oxidative stress and inflammation in various cell and animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, one limitation is that its solubility in water is relatively low, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of 2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications. Some possible future directions include studying its effects on other neurodegenerative diseases, investigating its pharmacokinetics and pharmacodynamics, and exploring its potential use in combination with other drugs or therapies.

Synthesis Methods

2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized by reacting 3-ethyl-4-methoxyaniline with paraformaldehyde and sodium sulfite in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide and sulfonyl chloride to yield 2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-ethyl-4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21NO3S/c1-3-14-12-17(8-9-18(14)22-2)23(20,21)19-11-10-15-6-4-5-7-16(15)13-19/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

CPLYIMAIJPZNGT-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC

Origin of Product

United States

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